1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea
Descripción
Propiedades
IUPAC Name |
1-benzyl-3-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(20-12-14-6-2-1-3-7-14)21-16-9-5-4-8-15(16)17-13-23-10-11-25-19(23)22-17/h1-9,13H,10-12H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVRLGULNRBZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminothiazoles and α-haloketones. The phenyl group is then introduced via a substitution reaction, followed by the attachment of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the urea linkage, typically achieved by reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the imidazo[2,1-b]thiazole ring or the phenyl group, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzyl or phenyl derivatives.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds containing the imidazo-thiazole structure demonstrate significant antimicrobial properties. Specifically, 5,6-dihydroimidazo[2,1-b]thiazole derivatives have been synthesized and tested for their effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Case Study : A study identified several derivatives with notable antimicrobial activity, achieving a minimum inhibitory concentration (MIC) of 3.7 µg/mL against MRSA. The most effective compound was shown to protect wax moth larvae from MRSA infection at doses significantly above the MIC .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes. For instance, urea derivatives have been studied as inhibitors of human carbonic anhydrase II (hCA II), which is involved in physiological processes such as pH regulation and CO2 transport.
- Mechanism : The binding of these compounds to the zinc ion in hCA II is critical for their inhibitory activity. The flexibility of the urea linker allows for effective interaction with the enzyme's active site .
Drug Development Potential
Given its structural features, 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea has been explored as a scaffold for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further studies aimed at optimizing its efficacy and safety profile.
- Research Findings : Various studies have highlighted the importance of the imidazo-thiazole moiety in enhancing biological activity. For example, modifications to the 6-position of these compounds have led to increased antimicrobial potency .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial Activity | Effective against MRSA with an MIC of 3.7 µg/mL; protective effects in vivo observed. |
| Enzyme Inhibition | Potential inhibitors of hCA II; binding involves interactions with zinc ions in the enzyme. |
| Drug Development Potential | Structural modifications lead to enhanced biological activity; promising scaffold for new drugs. |
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea depends on its specific biological target. Generally, compounds with imidazo[2,1-b]thiazole moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways. Detailed studies involving molecular docking and biochemical assays are necessary to elucidate the exact mechanism .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Imidazo[2,1-b]thiazole Cores
SRT1720
- Molecular Formula : C₂₅H₂₄ClN₇OS .
- Key Features: Contains a quinoxaline carboxamide group and a piperazinylmethyl-substituted imidazo[2,1-b]thiazole.
- Therapeutic Use : Potent SIRT1 agonist with applications in metabolic and age-related diseases .
- Comparison: Unlike the target compound, SRT1720 lacks a urea linkage but shares the imidazo[2,1-b]thiazole core. Its piperazine and quinoxaline groups enhance solubility and SIRT1 binding, whereas the benzyl-urea in the target compound may favor different target interactions (e.g., kinase inhibition) .
Quizartinib
- Molecular Formula : C₂₇H₂₄N₄O₂S .
- Key Features : Urea-linked imidazo[2,1-b]benzothiazole core with a morpholinyl ethoxy substituent.
- Therapeutic Use : Antineoplastic agent targeting FLT3 kinase in acute myeloid leukemia .
- Comparison : Both compounds share urea linkages, but Quizartinib’s benzothiazole core and morpholinyl group confer distinct kinase selectivity. The target compound’s dihydroimidazothiazole and benzyl group may reduce metabolic instability compared to Quizartinib’s extended aromatic system .
Heterocyclic Derivatives with Modified Cores
Delamanid (OPC-67683)
- Molecular Formula : C₂₅H₂₅F₃N₄O₅ .
- Key Features: Nitro-dihydroimidazo[2,1-b]oxazole core with trifluoromethoxy-phenoxy substitutions.
- Therapeutic Use : Antituberculosis agent targeting mycobacterial cell wall synthesis .
- Comparison : Replacing the thiazole in the target compound with an oxazole (as in Delamanid) alters electronic properties and target specificity. Delamanid’s nitro group is critical for antimycobacterial activity, a feature absent in the target compound .
Tetramisole
- Molecular Formula : C₁₁H₁₂N₂S .
- Key Features : 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole.
- Therapeutic Use: Anthelmintic agent and immunomodulator .
- Comparison : The saturated tetrahydroimidazothiazole in Tetramisole enhances conformational flexibility, favoring cholinergic receptor interactions. The target compound’s unsaturated dihydroimidazothiazole and benzyl-urea likely confer rigidity for enzyme binding .
Aniline-Based Intermediates
4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline
- Molecular Formula : C₁₁H₁₁N₃S .
- Key Features : Aniline substituent on the dihydroimidazothiazole core.
- Comparison : The absence of a urea or benzyl group limits its therapeutic utility, but it serves as a precursor for urea derivatives like the target compound. The aniline’s primary amine allows further functionalization .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Core Structure | Key Functional Groups | Therapeutic Use |
|---|---|---|---|---|
| 1-Benzyl-3-(2-(2,3-dihydroimidazo[...]urea | C₂₃H₂₁N₅OS (estimated) | Dihydroimidazothiazole | Benzyl, urea | Potential kinase inhibitor |
| SRT1720 | C₂₅H₂₄ClN₇OS | Imidazo[2,1-b]thiazole | Quinoxaline carboxamide | SIRT1 agonist |
| Quizartinib | C₂₇H₂₄N₄O₂S | Imidazo[2,1-b]benzothiazole | Morpholinyl ethoxy, urea | Antineoplastic |
| Delamanid | C₂₅H₂₅F₃N₄O₅ | Dihydroimidazo[2,1-b]oxazole | Nitro, trifluoromethoxy-phenoxy | Antituberculosis |
| Tetramisole | C₁₁H₁₂N₂S | Tetrahydroimidazothiazole | Phenyl | Anthelmintic |
Research Findings and Mechanistic Insights
- SRT1720: Demonstrates nanomolar affinity for SIRT1, enhancing deacetylation activity by 1,000-fold .
- Quizartinib : Phase III trials show efficacy in FLT3-ITD+ AML, with urea acting as a hinge-binder in kinase domains . The target compound’s benzyl group could reduce off-target effects compared to Quizartinib’s morpholinyl ethoxy .
- Delamanid : Nitro group undergoes reductive activation in mycobacteria, a mechanism unlikely in the target compound due to absence of nitro substituents .
Actividad Biológica
1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the urea linkage and the introduction of the imidazo[2,1-b]thiazole moiety.
Synthetic Pathway
The compound can be synthesized through a reaction sequence that includes:
- Formation of the thiazole ring.
- Coupling with a benzyl group.
- Final urea formation through reaction with isocyanates.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that derivatives of 5,6-dihydroimidazo[2,1-b]thiazoles exhibit significant antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:
- The most active compound in a series showed a minimum inhibitory concentration (MIC) of 3.7 µg/mL against MRSA .
Anticancer Activity
In vitro studies have demonstrated that compounds containing the imidazo[2,1-b]thiazole framework can inhibit cancer cell proliferation. For example:
- A related compound was shown to reduce GSK-3β activity by more than 57% at a concentration of 1.0 μM, indicating potential for anticancer applications .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase activity, which is critical for bacterial DNA replication and transcription .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and microbial resistance.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
Q & A
Q. What are the optimal synthetic routes for 1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea, and how can reaction yields be improved?
Methodological Answer: The synthesis of imidazothiazole derivatives typically involves coupling reactions under anhydrous conditions. Key steps include:
- Solvent Selection: Use anhydrous DMF or THF to minimize side reactions .
- Temperature Control: Initiate reactions at 0°C to stabilize intermediates, followed by gradual warming to room temperature .
- Purification: Flash column chromatography with gradient elution (e.g., hexane:ethyl acetate ratios) improves purity. For example, adjusting from 75%:25% to 72%:28% hexane:ethyl acetate enhanced purity in related compounds .
- Catalysts: Triethylamine is effective for deprotonation in sulfonylation reactions .
Yield Optimization Table:
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Anhydrous DMF | +15% | |
| Temperature | 0°C → RT | +20% | |
| Chromatography | Gradient elution | +25% purity |
Q. What standard characterization techniques are recommended for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 7.58 ppm for aromatic protons, δ 149.7 ppm for carbonyl carbons) validate substituent positions .
- LC-MS: Confirm molecular weight (e.g., [M+1]+ = 371.18 for analogous compounds) .
- Melting Point: Consistency with literature (e.g., 105–108°C for sulfonate derivatives) indicates purity .
- Elemental Analysis: Verify C, H, N, S ratios within ±0.3% of theoretical values .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
Methodological Answer:
- Antioxidant Activity: DPPH radical scavenging assay (e.g., 60–97% inhibition for imidazothiazoles with phenol substituents) .
- Antimicrobial Screening: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Cytotoxicity: MTT assay on mammalian cell lines (IC₅₀ > 50 µM for selectivity) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?
Methodological Answer:
- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., sulfonate derivatives in ).
- Advanced Techniques: Use HRMS for exact mass confirmation or X-ray crystallography for unambiguous structural elucidation .
- Dynamic Effects: Variable-temperature NMR to assess conformational exchange (e.g., rotamers in urea linkages) .
Q. How do structural modifications (e.g., benzyl group substitution) influence biological activity?
Methodological Answer:
- Substituent Effects:
- SAR Strategies:
Q. What advanced pharmacokinetic studies are recommended for preclinical development?
Methodological Answer:
Q. How can target engagement and mechanism of action be validated in cellular models?
Methodological Answer:
Q. What computational methods aid in mechanistic studies?
Methodological Answer:
- Molecular Docking: Predict binding to targets (e.g., SIRT1 or mycobacterial enzymes) .
- MD Simulations: Assess stability of ligand-receptor complexes (>50 ns trajectories) .
- QSAR Models: Correlate substituent properties (e.g., logP, polar surface area) with activity .
Data Contradiction Analysis Example:
Issue: Conflicting ¹³C NMR shifts for imidazothiazole carbons in vs. .
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
